Tridecyl phosphate
Overview
Description
Phosphoric acid, tris(decyl) ester, also known as tris(decyl) phosphate, is an organic compound with the molecular formula C30H63O4P. It is a trialkyl phosphate ester, where three decyl groups are attached to a phosphoric acid molecule. This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier, solubilizer, and dispersant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, tris(decyl) ester can be synthesized through the esterification of phosphoric acid with decyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, tris(decyl) ester involves the continuous esterification of phosphoric acid with decyl alcohol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any unreacted alcohol and by-products, resulting in the pure ester. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, tris(decyl) ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, phosphoric acid, tris(decyl) ester can be hydrolyzed to produce phosphoric acid and decyl alcohol.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to produce phosphoric acid derivatives.
Substitution: The ester can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new phosphate esters.
Major Products Formed
Hydrolysis: Phosphoric acid and decyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: New phosphate esters.
Scientific Research Applications
Phosphoric acid, tris(decyl) ester is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an emulsifier and solubilizer in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a dispersant in biological assays.
Medicine: Utilized in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of phosphoric acid, tris(decyl) ester primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and dispersion of substances. This property is particularly useful in emulsification and solubilization processes. Additionally, the ester can form self-assembled monolayers on metal surfaces, providing protective and lubricating effects .
Comparison with Similar Compounds
Phosphoric acid, tris(decyl) ester can be compared with other trialkyl phosphate esters, such as:
Phosphoric acid, tris(2-ethylhexyl) ester: Known for its use as a plasticizer in polymers.
Phosphoric acid, tris(2-methylpropyl) ester: Used as a flame retardant in various materials.
Phosphoric acid, tris(butyl) ester: Employed as a solvent and plasticizer in industrial applications.
Phosphoric acid, tris(decyl) ester is unique due to its long decyl chains, which provide enhanced surfactant properties and make it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Properties
IUPAC Name |
tris-decyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63O4P/c1-4-7-10-13-16-19-22-25-28-32-35(31,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHPLTBUBAGTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063348 | |
Record name | Phosphoric acid, tris(decyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-55-9 | |
Record name | Tridecyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4200-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, tris(decyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, tris(decyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, tris(decyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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